molecular formula C7H6BrCl2N B8308317 3,5-Dichloro-4-bromethyl pyridine

3,5-Dichloro-4-bromethyl pyridine

Katalognummer: B8308317
Molekulargewicht: 254.94 g/mol
InChI-Schlüssel: HKUYBDFCBIBKBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-4-bromethyl pyridine, also listed under CAS 159783-45-6, is a versatile pyridine-based building block crucial in modern medicinal chemistry and drug discovery research . This compound features a reactive bromomethyl group at the 4-position of a 3,5-dichloropyridine scaffold, making it a valuable intermediate for nucleophilic substitution reactions and structure-activity relationship (SAR) studies. Pyridine rings are among the most extensively used heterocycles in drug design, found in nearly 14% of all approved N-heterocyclic pharmaceuticals, underscoring their fundamental importance . The presence of both halogen substituents and an alkyl bromide handle allows researchers to efficiently diversify molecular structures, particularly for creating targeted compounds in pharmaceutical development. The primary research value of this compound lies in its application as a key synthon for synthesizing more complex, biologically active molecules . Researchers utilize this intermediate to develop compounds for various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and central nervous system agents. The dichloro-substituted pyridine core acts as a privileged scaffold that can significantly improve a molecule's pharmacological profile, enhancing biochemical potency, metabolic stability, and cellular permeability . The bromomethyl group serves as an excellent leaving group, facilitating efficient functionalization through various coupling reactions to create amides, esters, and thioethers, or to introduce other heterocyclic systems. This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that proper handling procedures are essential, including storage under inert atmosphere at 2-8°C to maintain stability . As with all specialized chemical intermediates, appropriate safety precautions should be observed during handling and use.

Eigenschaften

Molekularformel

C7H6BrCl2N

Molekulargewicht

254.94 g/mol

IUPAC-Name

4-(2-bromoethyl)-3,5-dichloropyridine

InChI

InChI=1S/C7H6BrCl2N/c8-2-1-5-6(9)3-11-4-7(5)10/h3-4H,1-2H2

InChI-Schlüssel

HKUYBDFCBIBKBC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Cl)CCBr)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) or light initiates the formation of bromine radicals. These abstract a hydrogen atom from the methyl group, generating a benzylic radical that reacts with NBS to yield the brominated product. A representative procedure involves refluxing 3,5-dichloro-4-methylpyridine with NBS (1.1 equiv) and AIBN (0.1 equiv) in carbon tetrachloride for 12–24 hours.

Key Data:

  • Yield : 70–75% (reported for analogous pyridine brominations)

  • Purity : >95% (HPLC) after recrystallization in n-hexane

  • Challenges : Competing aromatic bromination is mitigated by using radical-stabilizing solvents like CCl4.

Halogen Exchange from Chloromethyl Precursors

An alternative approach involves converting 3,5-dichloro-4-(chloromethyl)pyridine to the bromomethyl derivative via nucleophilic substitution. This method is advantageous when the chloromethyl precursor is readily accessible.

Synthetic Pathway:

  • Synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine :

    • Starting from 3,5-dichloroisonicotinic acid, conversion to the acid chloride (using SOCl2) followed by reduction with LiAlH4 yields 3,5-dichloro-4-(hydroxymethyl)pyridine.

    • Treatment with thionyl chloride (SOCl2) provides the chloromethyl derivative.

  • Bromination via Halogen Exchange :

    • Reacting the chloromethyl intermediate with NaBr in dimethylformamide (DMF) at 100°C for 24 hours facilitates nucleophilic displacement.

Key Data:

  • Yield : 65% (optimized for analogous halogen exchanges)

  • Side Reactions : Competing elimination to form vinyl halides is suppressed by using polar aprotic solvents.

Multistep Synthesis from 4-Aminopyridine Derivatives

A modular strategy constructs the pyridine ring with pre-installed halogen substituents. This route, adapted from tribromopyridine syntheses, involves:

Stepwise Procedure:

  • Bromination of 4-Aminopyridine :

    • Treatment with N-bromosuccinimide (NBS) in CCl4 introduces bromine atoms at positions 3 and 5, yielding 3,5-dibromo-4-aminopyridine.

  • Diazotization and Bromomethylation :

    • Diazotization of the amine group with NaNO2/HBr generates a diazonium salt, which undergoes Sandmeyer-type reaction with CuBr to install the bromomethyl group.

Key Data:

  • Overall Yield : 60% (over three steps)

  • Critical Parameters : Strict temperature control (–5°C to 0°C) during diazotization prevents decomposition.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Direct BrominationHigh regioselectivity; minimal stepsRequires specialized radical initiators70–75%
Halogen ExchangeUtilizes stable intermediatesRisk of elimination byproducts60–65%
Multistep SynthesisFlexible substitution pattern controlLengthy synthesis; lower overall yield50–60%

Optimization Strategies and Industrial Scalability

Solvent Selection:

  • Carbon tetrachloride (CCl4) enhances radical stability in direct bromination but poses environmental concerns. Alternatives like dichloromethane show comparable efficacy with reduced toxicity.

Catalytic Enhancements:

  • Copper(I) bromide (CuBr) in catalytic amounts accelerates halogen exchange reactions, improving yields to >80% in model systems.

Purification Techniques:

  • Recrystallization from n-hexane/ethyl acetate mixtures achieves >98% purity for pharmaceutical-grade material .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-bromethyl pyridine, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Routes : Bromination of pyridine derivatives is a key step. For example, bromine can be added dropwise to a cooled slurry of a substituted pyridine in fuming sulfuric acid (as seen in the synthesis of 2-amino-3,5-dibromo-4-methylpyridine) . Adjust reaction temperature (e.g., 0°C for bromine addition) and reflux conditions to control selectivity.
  • Purification : Use silica gel chromatography for intermediates, as demonstrated in the isolation of pyrrolo[2,3-b]pyridine derivatives (e.g., 36–37% yield via gradient elution) .
  • Characterization : Confirm structures via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, with comparison to literature data (e.g., aromatic proton shifts and coupling constants) .

Q. How can researchers safely handle halogenated pyridine derivatives during synthesis?

  • Methodology :

  • Safety Protocols : Use fume hoods, gloves, and goggles when handling bromine or chlorinated reagents. Store compounds at –20°C for long-term stability, as recommended for similar halogenated pyridines .
  • Waste Disposal : Neutralize acidic residues (e.g., from sulfuric acid) with 10% NaOH before aqueous disposal, and collect organic waste (e.g., CH2 _2Cl2 _2) for incineration .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 3,5-Dichloro-4-bromethyl pyridine in cross-coupling reactions?

  • Methodology :

  • Electronic Analysis : Compare reaction rates in Suzuki-Miyaura couplings using substituents with varying electronegativity (e.g., Cl vs. Br). Monitor via 1H^1H-NMR to track aryl halide consumption .
  • Steric Considerations : Use bulky ligands (e.g., tert-butylphosphine) to assess steric hindrance effects, as seen in nickel-catalyzed ethylene oligomerization studies .

Q. What strategies resolve contradictions in reported yields for bromination reactions of pyridine derivatives?

  • Methodology :

  • Data Reconciliation : Compare reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) across studies. For example, bromination at 0°C vs. room temperature may alter regioselectivity .
  • Optimization : Use design-of-experiments (DoE) to test variables like acid strength (e.g., fuming H2 _2SO4 _4 vs. H3 _3PO4 _4) and bromine equivalents .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in 3,5-Dichloro-4-bromethyl pyridine?

  • Methodology :

  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack. Validate predictions with experimental halogenation outcomes .
  • Benchmarking : Compare results against crystallographic data (e.g., bond lengths and angles from X-ray studies of similar pyridine complexes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.